Fondaparinux sodium is a synthetic anticoagulant medication primarily used for the prevention and treatment of thromboembolic disorders, such as deep vein thrombosis and pulmonary embolism. It is classified as a low-molecular-weight heparin, specifically a synthetic pentasaccharide that mimics the active site of heparin, thereby inhibiting blood coagulation processes. Fondaparinux sodium is marketed under the trade name Arixtra and was first approved in the United States in 2001 .
Fondaparinux sodium is derived from a complex chemical synthesis process involving over 50 steps. Its molecular formula is with a molecular weight of approximately 1728 g/mol . This compound falls under the classification of synthetic antithrombotic agents, specifically categorized as an anti-Factor Xa inhibitor, which distinguishes it from other anticoagulants that may also affect thrombin activity .
The synthesis of fondaparinux sodium is intricate and costly, which has limited its widespread use despite its efficacy. Various methods have been explored to improve the efficiency of its synthesis. Recent advancements in chemical synthesis techniques have focused on modular approaches that allow for more straightforward assembly of the pentasaccharide structure .
Key technical details include:
Fondaparinux sodium consists of a linear octasulfated pentasaccharide structure. The specific arrangement includes three glucosamine derivatives, one glucuronic acid, and one L-iduronic acid, with various sulfate groups attached to specific hydroxyl groups. This structural complexity is crucial for its biological activity as an anticoagulant.
Fondaparinux sodium undergoes various chemical reactions during its synthesis and degradation. Notably:
The mechanism of action for fondaparinux sodium involves:
Clinical studies indicate that fondaparinux effectively reduces the incidence of venous thromboembolism in surgical patients and those with acute coronary syndromes when administered at recommended doses .
Fondaparinux sodium is primarily used in clinical settings for:
Its unique properties allow it to be utilized effectively in various medical scenarios where anticoagulation is necessary without significantly impacting platelet function or fibrinolytic activity .
CAS No.: 87913-26-6
CAS No.: 146725-34-0
CAS No.: 14729-29-4
CAS No.: 33776-88-4
CAS No.: 3663-42-1
CAS No.: 92292-84-7